molecular formula C9H8N2O B12537374 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile CAS No. 868395-55-5

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile

Cat. No.: B12537374
CAS No.: 868395-55-5
M. Wt: 160.17 g/mol
InChI Key: VXBQUNZAXREHGC-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-(5-Methylpyridin-2-YL)-3-oxopropanoic acid.

    Reduction: 3-(5-Methylpyridin-2-YL)-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylpyridin-2-YL)-3-aminopropanenitrile
  • 3-(5-Methylpyridin-2-YL)-3-oxopropanoic acid
  • 5-Methyl-2-pyridinecarboxaldehyde

Uniqueness

3-(5-Methylpyridin-2-YL)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

868395-55-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(5-methylpyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6H,4H2,1H3

InChI Key

VXBQUNZAXREHGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)CC#N

Origin of Product

United States

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